molecular formula C19H15ClFN3O3S B11369858 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B11369858
M. Wt: 419.9 g/mol
InChI Key: DZNRCTHVMGRYPX-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with chloro, fluorobenzyl, sulfonyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Fluorobenzylation: The fluorobenzyl group is added through a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-2-8-15(9-3-12)23-18(25)17-16(20)10-22-19(24-17)28(26,27)11-13-4-6-14(21)7-5-13/h2-10H,11H2,1H3,(H,23,25)

InChI Key

DZNRCTHVMGRYPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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